An In-Depth Technical Guide to the Chemical Properties of 1-Hydroxy-2-methylpent-1-en-3-one
An In-Depth Technical Guide to the Chemical Properties of 1-Hydroxy-2-methylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Hydroxy-2-methylpent-1-en-3-one, an α,β-unsaturated β-hydroxy ketone. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known information with data extrapolated from the well-understood chemistry of its structural class. This approach offers valuable insights for researchers and professionals in drug development and organic synthesis.
Core Chemical Properties
1-Hydroxy-2-methylpent-1-en-3-one, with the IUPAC name (E)-1-hydroxy-2-methylpent-1-en-3-one, is a molecule of interest due to its enol functionality in conjugation with a ketone.[1] This structural motif is a key feature in various biologically active compounds and synthetic intermediates.
Table 1: Physical and Chemical Properties of (E)-1-hydroxy-2-methylpent-1-en-3-one
| Property | Value | Source |
| IUPAC Name | (E)-1-hydroxy-2-methylpent-1-en-3-one | PubChem[1] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| Canonical SMILES | CCC(=O)/C(=C/O)/C | PubChem[1] |
| InChI Key | RBSRVLAVTIXANZ-SNAWJCMRSA-N | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 1-Hydroxy-2-methylpent-1-en-3-one is not available in the public domain. However, based on the known spectral characteristics of similar α,β-unsaturated ketones and enols, the following theoretical data can be predicted.
Table 2: Predicted Spectroscopic Data for (E)-1-hydroxy-2-methylpent-1-en-3-one
| Spectrum | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ (ppm): ~1.0-1.2 (t, 3H, -CH₂CH₃ ) ~1.8-2.0 (s, 3H, =C-CH₃ ) ~2.3-2.5 (q, 2H, -CH₂ CH₃) ~5.5-6.0 (s, 1H, =CH-OH) ~12-15 (br s, 1H, enolic -OH, may exchange with D₂O) |
| ¹³C NMR | δ (ppm): ~8-12 (-CH₂CH₃ ) ~15-20 (=C-CH₃ ) ~30-35 (-CH₂ CH₃) ~100-110 (=C (CH₃)C=O) ~160-170 (=C H-OH) ~200-205 (C =O) |
| IR | ν (cm⁻¹): ~3200-3600 (broad, O-H stretch) ~2850-3000 (C-H stretch) ~1640-1680 (C=O stretch, conjugated) ~1600-1640 (C=C stretch) |
Chemical Reactivity and Keto-Enol Tautomerism
The chemical reactivity of 1-Hydroxy-2-methylpent-1-en-3-one is primarily dictated by the α,β-unsaturated carbonyl system. This moiety provides two electrophilic sites: the carbonyl carbon and the β-carbon. Consequently, it can undergo both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) nucleophilic attacks.
The molecule exists in equilibrium between its keto and enol forms.[2][3] For α,β-unsaturated β-hydroxy ketones, the enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make it the predominant tautomer under certain conditions.[2][3]
Caption: Keto-enol tautomerism of the target compound.
Synthesis
Representative Experimental Protocol: Aldol Condensation
Materials:
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2-Pentanone
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Paraformaldehyde (as a source of formaldehyde)
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Sodium hydroxide (NaOH) or other suitable base
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Ethanol (or other suitable solvent)
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Hydrochloric acid (HCl) for neutralization
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Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-pentanone in ethanol.
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Base Addition: Slowly add a catalytic amount of aqueous sodium hydroxide to the solution while stirring.
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Aldehyde Addition: Gradually add paraformaldehyde to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 1-Hydroxy-2-methylpent-1-en-3-one.
Caption: General synthesis workflow via aldol condensation.
Biological Activity and Potential Applications
While specific biological activity for 1-Hydroxy-2-methylpent-1-en-3-one has not been documented, the α,β-unsaturated carbonyl moiety is a well-known pharmacophore. Compounds containing this functional group exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This activity is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins and enzymes, thereby modulating their function.
Given its structure, 1-Hydroxy-2-methylpent-1-en-3-one could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential applications in drug discovery.
Caption: Postulated mechanism of biological activity.
Conclusion
1-Hydroxy-2-methylpent-1-en-3-one represents an interesting chemical entity with potential for further investigation in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a solid foundation based on the established principles of its chemical class. The presented information on its properties, potential synthesis, and likely reactivity patterns will be a valuable resource for researchers and professionals working in related fields. Future experimental studies are necessary to fully characterize this compound and unlock its potential applications.
References
- 1. (E)-1-hydroxy-2-methylpent-1-en-3-one | C6H10O2 | CID 10996993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
